molecular formula C12H12ClFN2O2S B3008998 N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride CAS No. 2253629-61-5

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride

Cat. No.: B3008998
CAS No.: 2253629-61-5
M. Wt: 302.75
InChI Key: ZAYNUXZUDQZVDJ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide group linked to a 4-aminophenyl moiety, with a hydrochloride counterion. This structure combines a sulfonamide backbone—a common pharmacophore in medicinal chemistry—with fluorine and amino substituents, which modulate electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S.ClH/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11;/h1-8,15H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNUXZUDQZVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical formula is C12H12ClF N2O2S, with a molecular weight of approximately 300.74 g/mol. Its structure features a sulfonamide group attached to a fluorobenzene moiety, which is crucial for its biological activity. The presence of the amino group enhances its interaction with various biological targets.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it can modulate the activity of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thereby exhibiting antimicrobial properties.
  • Immune Modulation : Research indicates that this compound can inhibit perforin-mediated cytotoxicity, which is pivotal in immune responses. This inhibition suggests potential applications in managing autoimmune diseases and transplant rejection scenarios .

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial effects. This compound has demonstrated significant activity against various bacterial strains by interfering with folic acid synthesis. This mechanism is analogous to that of traditional sulfa drugs, making it a candidate for further development in antimicrobial therapies.

Antiviral Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may also possess antiviral activity. For example, it has been explored for its ability to inhibit the entry and replication of influenza viruses in vitro . The precise mechanisms involve disruption of viral replication pathways, although more research is necessary to fully elucidate these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Immune Response : A study highlighted that this compound effectively inhibits perforin activity in cytotoxic T cells, which could lead to novel therapeutic strategies for conditions like graft-versus-host disease and other autoimmune disorders.
  • Antimicrobial Efficacy : Another research demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to parent sulfonamides, indicating structural modifications can lead to improved efficacy against resistant bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals interesting insights:

Compound NameStructure FeaturesUnique Aspects
N-(4-Aminophenyl)-3,4-difluorobenzenesulfonamideContains a difluorobenzene moietyMore potent against perforin than target compound
N-(3-Aminophenyl)-3-fluorobenzenesulfonamideDifferent substitution on the phenyl ringMay exhibit different biological activities
3-Aminomethyl-4-fluorobenzenesulfonamideAminomethyl group instead of aminePotentially different binding affinities

Comparison with Similar Compounds

Sulfonamides with Benzothiazole Moieties

Example Compounds :

  • N-(4-(Benzothiazole-2-yl)phenyl)-4-substituted benzenesulfonamides
  • N-(3-(Benzothiazole-2-yl)phenyl)-3-substituted benzenesulfonamides

Key Differences :

  • Structural Variation: The benzothiazole group replaces the 4-aminophenyl ring in the target compound.
  • Biological Activity : These derivatives exhibit anticonvulsant properties, as demonstrated in neurotoxicity screening and computational studies. The benzothiazole moiety enhances interactions with central nervous system targets .
  • Synthesis: Synthesized via condensation of 2-(3/4-aminophenyl)benzothiazole with sulfonyl chlorides, differing from the target compound’s simpler aminophenyl-sulfonamide linkage .

Table 1 : Comparison of Structural and Functional Attributes

Feature Target Compound Benzothiazole Sulfonamides
Core Structure 4-Aminophenyl sulfonamide Benzothiazole-linked sulfonamide
Fluorine Substituent 4-Fluorophenyl Variable (e.g., Cl, CH₃, OCH₃)
Biological Activity Not explicitly reported Anticonvulsant, neurotoxicity modulators
Synthesis Route Likely direct sulfonamide coupling Multi-step with benzothiazole intermediate

Sulfonamide-Based Sensor Materials

Example Compound :

  • 3-((4-Aminophenyl)-dimethylammonio)propane-1-sulfonate

Key Differences :

  • Functional Group : Contains a sulfonate group instead of a sulfonamide.
  • Application : Used in electrochemical biosensors for DNA immobilization via diazonium film formation. The sulfonate group aids in stable electrode modification, contrasting with the sulfonamide’s typical role in drug design .
  • Stability : Comparable to thiol-based sensors, suggesting sulfonate/sulfonamide groups enhance material robustness .

Fluorobenzenesulfonamide Pharmacological Agents

Example Compound :

  • N-((1H-imidazol-2-yl)methyl)-N-([1,1′-biphenyl]-2-yl)-4-fluorobenzenesulfonamide hydrochloride (LSN2424100)

Key Differences :

  • Substituents: Imidazole and biphenyl groups replace the 4-aminophenyl group.
  • Activity: Acts as an orexin-1/2 receptor antagonist, reducing ethanol self-administration in preclinical models. The fluorine atom likely enhances blood-brain barrier penetration, a property shared with the target compound .

Aminophenyl Derivatives with Alternate Functional Groups

Example Compounds :

  • 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride
  • 2-(4-Aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride

Key Differences :

  • Backbone : Benzamide or acetamide instead of sulfonamide.
  • Solubility and Bioavailability: The amide group may reduce metabolic stability compared to sulfonamides. The hydroxyethyl group in introduces hydrogen-bonding capacity, differing from the target compound’s amino group.

Table 2 : Functional Group Impact on Properties

Compound Type Sulfonamide Amide
Metabolic Stability High (resistant to hydrolysis) Moderate (prone to enzymatic cleavage)
Hydrogen Bonding Capacity Moderate (N–H and S=O groups) High (amide N–H and C=O groups)
Example Applications Drug design, enzyme inhibition Sensor materials, intermediates

Hydroxyphenyl vs. Aminophenyl Sulfonamides

Example Compound :

  • N-(4-Hydroxyphenyl)benzenesulfonamide

Key Differences :

  • Substituent: Hydroxyl group replaces the amino group.
  • Crystallography: Forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, influencing crystal packing and solubility. The amino group in the target compound may enhance solubility in acidic conditions .

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